FTI-2153

Catalog No.
S548234
CAS No.
344900-92-1
M.F
C25H30N4O3S
M. Wt
466.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
FTI-2153

CAS Number

344900-92-1

Product Name

FTI-2153

IUPAC Name

methyl (2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoate

Molecular Formula

C25H30N4O3S

Molecular Weight

466.6 g/mol

InChI

InChI=1S/C25H30N4O3S/c1-17-6-4-5-7-20(17)22-12-18(13-26-14-19-15-27-16-28-19)8-9-21(22)24(30)29-23(10-11-33-3)25(31)32-2/h4-9,12,15-16,23,26H,10-11,13-14H2,1-3H3,(H,27,28)(H,29,30)/t23-/m0/s1

InChI Key

KZCMMZOLCBZLNG-QHCPKHFHSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

FTI2153; FTI 2153; FTI-2153

Canonical SMILES

CC1=CC=CC=C1C2=C(C=CC(=C2)CNCC3=CN=CN3)C(=O)NC(CCSC)C(=O)OC

Isomeric SMILES

CC1=CC=CC=C1C2=C(C=CC(=C2)CNCC3=CN=CN3)C(=O)N[C@@H](CCSC)C(=O)OC

The exact mass of the compound methyl (2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoate is 466.20386 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

FTI-2153 is a highly potent, non-thiol-containing peptidomimetic inhibitor of farnesyltransferase (FTase), functioning as the cell-permeable methyl ester prodrug of FTI-2148 [1]. With an in vitro FTase IC50 of 1.4 nM, it is engineered to block the post-translational farnesylation of target proteins, most notably H-Ras, without interfering with related prenylation pathways[1]. For procurement professionals and lead investigators, FTI-2153 represents a critical structural evolution over first-generation FTase inhibitors, replacing oxidation-prone thiol moieties with an imidazole-based architecture to enhance handling stability [1]. Its exceptional cell permeability and defined mechanism of action make it a benchmark compound for precision oncology models, signal transduction assays, and cell cycle research [2].

Substituting FTI-2153 with older, thiol-containing analogs (such as FTI-277) or less selective prenylation inhibitors introduces significant risks of off-target toxicity and assay irreproducibility [1]. First-generation FTIs often exhibit poor selectivity between farnesyltransferase and geranylgeranyltransferase I (GGTase I), leading to the unintended blockade of Rap1A processing, which confounds phenotypic data in Ras-pathway studies [1]. Furthermore, the presence of reactive thiol groups in legacy compounds makes them susceptible to oxidative dimerization and instability during long-term storage or extended in vivo dosing protocols [1]. FTI-2153’s non-thiol structure and extreme selectivity profile eliminate these variables, ensuring that observed cellular responses—such as the inhibition of bipolar spindle formation—are strictly driven by targeted FTase inhibition rather than chemical degradation or off-target cross-reactivity [2].

Whole-Cell Selectivity for H-Ras over Rap1A Processing

In whole-cell assays, FTI-2153 demonstrates an extraordinary >3000-fold selectivity for inhibiting H-Ras farnesylation over Rap1A geranylgeranylation, vastly outperforming the legacy inhibitor FTI-277, which only achieves >100-fold selectivity [1].

Evidence DimensionWhole-cell selectivity ratio (H-Ras vs. Rap1A processing)
Target Compound Data>3000-fold selectivity (IC50 = 10 nM for H-Ras)
Comparator Or BaselineFTI-277 (>100-fold selectivity)
Quantified Difference30-fold greater selectivity for FTI-2153
ConditionsWhole-cell processing assays monitoring Ras and Rap1A prenylation

Guarantees that downstream cellular phenotypes are not confounded by off-target GGTase I inhibition, which is critical for precise mechanistic validation.

Potency in Suppressing Oncogenic MAPK Activation

FTI-2153 completely blocks oncogenic H-Ras activation of erk1 and erk2 at a concentration of just 0.01 μM. In direct comparison, FTI-277 requires a concentration of 1 μM to achieve the same level of pathway blockade, making FTI-2153 10-fold more potent in suppressing downstream MAPK signaling [1].

Evidence DimensionConcentration required for complete erk1/erk2 activation blockade
Target Compound Data0.01 μM
Comparator Or BaselineFTI-277 (1.0 μM)
Quantified Difference10-fold higher potency for FTI-2153
ConditionsOncogenic H-Ras transformed cells evaluated via MAPK activation assays

Allows researchers to achieve complete pathway suppression at ultra-low doses, minimizing solvent toxicity and non-specific kinase interference in sensitive cell lines.

Structural Stability and In Vivo Handling Reliability

Unlike FTI-276 and FTI-277, which rely on a reactive thiol group that complicates handling and storage due to oxidation risks, FTI-2153 utilizes a non-thiol peptidomimetic architecture. This structural refinement allows for chronic in vivo dosing over extended periods (up to 3 months) without the gross toxicity or handling degradation associated with earlier thiol-based agents [1].

Evidence DimensionChemical architecture and long-term dosing viability
Target Compound DataNon-thiol peptidomimetic (stable for 3-month chronic in vivo treatment)
Comparator Or BaselineFTI-276 / FTI-277 (Thiol-containing, prone to oxidative instability)
Quantified DifferenceElimination of reactive thiol liabilities while maintaining high in vivo efficacy
ConditionsChronic murine tumor xenograft models and reagent storage

Significantly improves reagent shelf-life and ensures reproducible dosing in long-term, high-value animal studies without oxidative degradation.

Precision Ras-Signaling and MAPK Pathway Dissection

Because FTI-2153 provides >3000-fold selectivity for FTase over GGTase I and completely blocks MAPK activation at 0.01 μM, it is the optimal reagent for isolating farnesylation-dependent signaling cascades. It should be prioritized over FTI-277 when researchers need to avoid confounding geranylgeranylation-dependent off-target effects [1].

Long-Term In Vivo Xenograft Efficacy Studies

The non-thiol structure of FTI-2153 (and its active form FTI-2148) makes it uniquely suited for chronic in vivo administration. It is the preferred choice for procurement in long-term murine tumor models where reagent stability and the avoidance of thiol-related gross toxicity over multi-month dosing regimens are critical [1].

Mitotic Spindle and Cell Cycle Arrest Modeling

FTI-2153 is highly effective at inducing prometaphase accumulation and inhibiting bipolar spindle formation independently of p53 or Ras mutation status. It is an essential tool for cell cycle research requiring clean, low-dose FTase inhibition without triggering the broad cytotoxicity seen with less selective prenylation inhibitors [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

466.20386201 Da

Monoisotopic Mass

466.20386201 Da

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SA7S7H5D4B

Dates

Last modified: 02-18-2024
1: Crespo NC, Delarue F, Ohkanda J, Carrico D, Hamilton AD, Sebti SM. The farnesyltransferase inhibitor, FTI-2153, inhibits bipolar spindle formation during mitosis independently of transformation and Ras and p53 mutation status. Cell Death Differ. 2002 Jul;9(7):702-9. PubMed PMID: 12058275.
2: Crespo NC, Ohkanda J, Yen TJ, Hamilton AD, Sebti SM. The farnesyltransferase inhibitor, FTI-2153, blocks bipolar spindle formation and chromosome alignment and causes prometaphase accumulation during mitosis of human lung cancer cells. J Biol Chem. 2001 May 11;276(19):16161-7. Epub 2001 Jan 11. PubMed PMID: 11154688.

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